molecular formula C9H14F2N2O B2628240 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856077-68-3

1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2628240
CAS No.: 1856077-68-3
M. Wt: 204.221
InChI Key: KUINMDBCKVYENV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a difluoromethyl group and an isobutoxymethyl group. The presence of the difluoromethyl group imparts unique steric and electronic properties to the compound, making it an interesting subject for research in various fields such as organic chemistry, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the selective difluoromethylation of pyrazole derivatives using reagents such as Selectfluor . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its interaction with molecular targets through hydrogen bonding and electronic interactions. The difluoromethyl group can act as a hydrogen-bond donor, facilitating molecular recognition processes. The compound’s effects are mediated through its interaction with specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole is unique due to the specific combination of the difluoromethyl and isobutoxymethyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(difluoromethyl)-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c1-7(2)5-14-6-8-3-4-13(12-8)9(10)11/h3-4,7,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUINMDBCKVYENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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